Succinimidyl-4-[2-(tert-butoxycarbonyl)hydrazino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Succinimidyl-4-[2-(tert-butoxycarbonyl)hydrazino]acetate is a chemical compound with the molecular formula C11H17N3O6 and a molecular weight of 287.27 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is known for its role in facilitating the conjugation of biomolecules, making it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Succinimidyl-4-[2-(tert-butoxycarbonyl)hydrazino]acetate typically involves the reaction of tert-butyl hydrazinecarboxylate with succinimidyl-4-oxo-2-oxoethyl . The reaction is carried out under controlled conditions to ensure high purity and yield. The compound is usually obtained as a white to off-white solid with a melting point of 145-146°C .
Industrial Production Methods
It is produced under stringent quality control measures to ensure its suitability for research purposes .
Chemical Reactions Analysis
Types of Reactions
Succinimidyl-4-[2-(tert-butoxycarbonyl)hydrazino]acetate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the succinimidyl group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the formation of hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: Such as amines and thiols, which can react with the succinimidyl group.
Acids and Bases: Used to catalyze hydrolysis reactions.
Major Products Formed
The major products formed from reactions involving this compound include hydrazine derivatives and substituted succinimides .
Scientific Research Applications
Succinimidyl-4-[2-(tert-butoxycarbonyl)hydrazino]acetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Succinimidyl-4-[2-(tert-butoxycarbonyl)hydrazino]acetate involves the formation of covalent bonds with target molecules. The succinimidyl group reacts with nucleophiles, such as amines, to form stable amide bonds. This property makes it an effective tool for the conjugation of biomolecules, enabling the study of molecular interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Succinimidyl-4-[2-(tert-butoxycarbonyl)hydrazino]acetate include:
Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate: Another reagent used for protein conjugation.
N-Hydroxysuccinimide (NHS) Esters: Commonly used for the modification of biomolecules.
Uniqueness
This unique feature makes it particularly useful in applications requiring the selective modification of proteins and peptides .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O6/c1-11(2,3)19-10(18)13-12-6-9(17)20-14-7(15)4-5-8(14)16/h12H,4-6H2,1-3H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSWNFDRECNCOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC(=O)ON1C(=O)CCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.